RyRs activator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

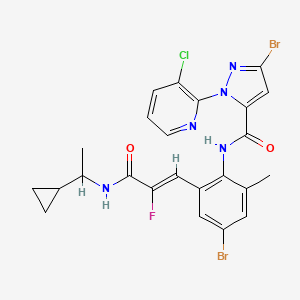

Molecular Formula |

C24H21Br2ClFN5O2 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

3-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-1-(3-chloro-2-pyridinyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10- |

InChI Key |

DFCDHTOWRWJBRK-ZDLGFXPLSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Ryanodine Receptor Activity of Compound B18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound B18, also known as RyRs activator 4, is a novel synthetic insecticide belonging to the class of monofluoro-acrylamide diamides. This technical guide provides a comprehensive overview of the known activity of Compound B18 on ryanodine receptors (RyRs), with a particular focus on its insecticidal properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and pesticide development.

The primary mechanism of action for Compound B18 is the activation of ryanodine receptors, which are intracellular calcium channels critical for muscle function. In insects, the uncontrolled activation of these receptors leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and ultimately, death. A key characteristic of diamide insecticides, including Compound B18, is their high selectivity for insect RyRs over their mammalian counterparts, a feature of significant interest for the development of targeted and safer insecticides.

This document summarizes the available quantitative data on the efficacy of Compound B18, details the experimental protocols used to assess its activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The insecticidal activity of Compound B18 has been quantified, primarily through larvicidal assays. The following table summarizes the key efficacy data for Compound B18 against the lepidopteran pest, Mythimna separata (oriental armyworm).

| Compound | Target Species | Assay Type | Efficacy Metric | Value | Reference |

| B18 | Mythimna separata | Larvicidal Bioassay | LC₅₀ | 1.32 mg/L | [1][2] |

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of a test population.

Mechanism of Action: Ryanodine Receptor Activation

Compound B18 functions as an activator of insect ryanodine receptors. The binding of B18 to the receptor is believed to induce a conformational change that locks the channel in an open state. This leads to a sustained and uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.

The resulting elevation in intracellular Ca²⁺ disrupts normal muscle contraction and relaxation, leading to paralysis and eventual death of the insect. The high selectivity of diamide insecticides for insect RyRs is attributed to differences in the amino acid sequences at the binding site between insects and mammals.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of Compound B18 and related diamide insecticides.

Larvicidal Bioassay

The lethal concentration (LC₅₀) of Compound B18 was determined using a standard leaf-dipping method.

-

Test Species: Third-instar larvae of Mythimna separata.

-

Compound Preparation: Compound B18 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in water containing a surfactant (e.g., Triton X-100) to ensure even coating of the leaves.

-

Procedure:

-

Cabbage leaves are cut into discs.

-

The leaf discs are dipped into the different concentrations of the test solution for a specified time (e.g., 10-30 seconds).

-

The treated leaf discs are allowed to air-dry.

-

The dried, treated leaf discs are placed in individual petri dishes containing a filter paper.

-

A single third-instar larva of M. separata is introduced into each petri dish.

-

The petri dishes are maintained under controlled conditions (temperature, humidity, and light cycle).

-

Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).

-

-

Data Analysis: The LC₅₀ values are calculated using Probit analysis.

Calcium Imaging in Insect Neurons

To investigate the effect of Compound B18 on neuronal ryanodine receptors, intracellular calcium imaging is performed on isolated central neurons from Mythimna separata. The following is a representative protocol based on similar studies with diamide insecticides.

-

Cell Preparation:

-

The central nervous systems (CNS) are dissected from third-instar larvae of M. separata in a sterile, ice-cold saline solution.

-

The dissected ganglia are treated with a digestive enzyme solution (e.g., trypsin and collagenase) to dissociate the cells.

-

The resulting cell suspension is filtered and centrifuged to pellet the neurons.

-

The isolated neurons are plated on a suitable substrate (e.g., poly-L-lysine coated coverslips) and cultured for a short period to allow for attachment.

-

-

Calcium Indicator Loading:

-

The cultured neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) in a physiological saline solution.

-

After the loading period, the cells are washed with the saline solution to remove excess dye.

-

-

Image Acquisition:

-

The coverslip with the dye-loaded neurons is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded before the application of the test compound.

-

Compound B18, dissolved in the saline solution, is perfused into the chamber.

-

Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The response to Compound B18 is quantified by measuring the peak fluorescence intensity and the duration of the calcium signal.

Visualizations

Signaling Pathway of Compound B18

The following diagram illustrates the proposed signaling pathway for the action of Compound B18 on insect muscle cells.

Experimental Workflow for Calcium Imaging

The diagram below outlines the general workflow for assessing the activity of a test compound on insect neurons using calcium imaging.

Conclusion

Compound B18 is a potent activator of insect ryanodine receptors, demonstrating significant larvicidal activity against key agricultural pests. Its mechanism of action, involving the disruption of intracellular calcium homeostasis, is characteristic of the diamide class of insecticides. The high selectivity of these compounds for insect over mammalian ryanodine receptors underscores their potential for the development of effective and environmentally safer pest control agents. Further research into the specific binding interactions of Compound B18 with the insect ryanodine receptor and continued investigation into its spectrum of activity against other pest species will be valuable for its future application in agriculture. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of Compound B18 and other novel ryanodine receptor modulators.

References

The Discovery and Synthesis of Potent Ryanodine Receptor Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR), a critical intracellular calcium release channel, has emerged as a key target for the development of novel insecticides. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of synthetic activators of insect RyRs, with a primary focus on the diamide class of insecticides, exemplified by chlorantraniliprole. This document details the mechanism of action, experimental protocols for synthesis and bioassays, and quantitative data on the biological activity of these potent modulators. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding for researchers in the field.

Introduction to Ryanodine Receptors as Insecticide Targets

Ryanodine receptors (RyRs) are large, ligand-gated calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] They play a crucial role in cellular signal transduction by controlling the release of calcium from intracellular stores, which is essential for processes such as muscle contraction.[1] The distinct pharmacology of insect RyRs compared to their mammalian counterparts has made them an attractive target for the development of selective insecticides.[1][2]

The natural plant alkaloid, ryanodine, was the first compound identified to modulate RyR function and served as a botanical insecticide. However, its complex structure hindered the development of synthetic analogs.[1] This led to the search for novel synthetic molecules that could selectively activate insect RyRs, culminating in the discovery of the highly effective diamide insecticides.[1][3]

The Diamide Class of RyR Activators: Chlorantraniliprole

A major breakthrough in the field was the discovery of the anthranilic diamides, including chlorantraniliprole, and the phthalic diamides, such as flubendiamide.[1][3] These compounds exhibit potent and selective activation of insect RyRs, leading to uncontrolled calcium release from muscle cells. This results in muscle dysfunction, paralysis, and ultimately, the death of the insect.[4][5]

Mechanism of Action

Diamide insecticides bind to a site on the insect RyR that is distinct from the ryanodine binding site.[6] This binding event locks the channel in an open state, causing a sustained depletion of intracellular calcium stores.[4] The high selectivity of these compounds for insect RyRs over mammalian RyRs is a key factor in their favorable safety profile for non-target organisms.[2][3]

Quantitative Biological Activity

The biological potency of RyR activators is typically quantified through various assays, including radioligand binding studies and insecticidal activity assays. The following tables summarize key quantitative data for chlorantraniliprole.

| Compound | Target Species | Assay Type | Value | Reference |

| RyRs activator 4 (compound B18) | Mythimna separata | Larvicidal Activity | LC50: 1.32 mg/L | MedChemExpress |

| Chlorantraniliprole | House fly (Musca domestica) | Radioligand Binding ([³H]ryanodine) | IC50: 14-15 nM | [7] |

| Chlorantraniliprole | Various Lepidopteran pests | Insecticidal Activity | Broad-spectrum | [3] |

Table 1: Biological Activity of Selected RyR Activators

| Parameter | Value | Conditions | Reference |

| Specific Binding ([³H]chlorantraniliprole) | 82 ± 1% of total binding | House fly thorax muscle membranes | [7] |

| Bound Radioligand ([³H]chlorantraniliprole) | 21 ± 2 fmol/mg protein | House fly thorax muscle membranes | [7] |

| Specific Binding ([³H]ryanodine) | 81 ± 2% of total binding | House fly thorax muscle membranes | [7] |

| Bound Radioligand ([³H]ryanodine) | 27 ± 3 fmol/mg protein | House fly thorax muscle membranes | [7] |

Table 2: Radioligand Binding Parameters for Chlorantraniliprole and Ryanodine in House Fly Muscle Membranes

Experimental Protocols

General Synthesis of Anthranilic Diamides

The synthesis of anthranilic diamides like chlorantraniliprole generally involves the coupling of a substituted anthranilic acid with an appropriate aniline derivative.

Workflow for a generalized synthesis:

Caption: Generalized synthetic workflow for anthranilic diamide insecticides.

Detailed Protocol: A representative synthetic procedure would involve the conversion of the carboxylic acid of the substituted anthranilic acid to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with the desired substituted aniline in the presence of a base to facilitate the amide bond formation. The crude product is then purified, typically by column chromatography, to yield the final diamide insecticide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the ryanodine receptor.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Isolate muscle tissue (e.g., from house fly thoraces) and homogenize in a suitable buffer. Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the microsomes containing the RyRs. Resuspend the pellet in the assay buffer.[7]

-

Binding Assay: In a reaction tube, combine the prepared membranes, a known concentration of the radioligand (e.g., [³H]ryanodine or [³H]chlorantraniliprole), and varying concentrations of the unlabeled test compound.[7]

-

Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filter with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Larvicidal Bioassay

This assay determines the lethal concentration of a compound against a target insect species.

Workflow for Larvicidal Bioassay:

Caption: General workflow for an insect larvicidal bioassay.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions to obtain a range of test concentrations.

-

Diet Treatment: Incorporate the different concentrations of the test compound into an artificial insect diet or apply them to the surface of leaf discs.

-

Insect Exposure: Place a known number of insect larvae (e.g., Mythimna separata) into individual containers with the treated diet or leaf discs. A control group with solvent-treated diet should also be included.

-

Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).

-

Mortality Assessment: After a specified period (e.g., 48 or 72 hours), record the number of dead larvae at each concentration.

-

Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Signaling Pathway

The activation of insect ryanodine receptors by diamide insecticides initiates a cascade of events leading to muscle paralysis.

Caption: Signaling pathway of diamide insecticide action on insect muscle cells.

Conclusion

The discovery of synthetic activators of insect ryanodine receptors, particularly the diamide insecticides, represents a significant advancement in pest control technology. Their novel mode of action and high selectivity provide effective and environmentally safer alternatives to older classes of insecticides. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to discover and develop the next generation of RyR-targeting crop protection agents. Further research into the structure-activity relationships and resistance mechanisms will be crucial for the sustained success of this important class of insecticides.

References

- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Ryanodine Receptor Activator: 4-Chloro-3-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-ethylphenol (4-CEP) is a potent activator of ryanodine receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores such as the sarcoplasmic reticulum. Its ability to modulate intracellular Ca²⁺ levels has made it a valuable tool in physiological research and as a diagnostic agent for conditions like malignant hyperthermia. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of 4-CEP, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Properties

4-Chloro-3-ethylphenol is a substituted phenol with the following chemical characteristics:

-

Chemical Name: 4-Chloro-3-ethylphenol

-

Molecular Formula: C₈H₉ClO

-

Molecular Weight: 156.61 g/mol

-

CAS Number: 14143-32-9

-

SMILES: CCC1=C(C=CC(=C1)O)Cl

-

Appearance: Solid

-

Melting Point: 45-50 °C

Mechanism of Action

4-CEP primarily functions as an agonist of ryanodine receptors, inducing the release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytosol.[1] This action is significantly more potent than that of caffeine, another commonly used RyR activator.[1] The resulting depletion of intracellular Ca²⁺ stores triggers a cascade of downstream signaling events.

Interestingly, research has revealed a dual role for 4-CEP. While it activates RyRs to release stored Ca²⁺, it also acts as an inhibitor of store-operated Ca²⁺ entry (SOCE) by directly blocking ORAI channels, which are crucial for replenishing intracellular calcium stores.[1][2] This inhibitory effect is concentration-dependent and more potent than that of its analogues, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP).[1]

Signaling Pathway of 4-Chloro-3-ethylphenol

References

An In-depth Technical Guide to the Pharmacology of Insect Ryanodine Receptor Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum, is a critical component of excitation-contraction coupling in muscle cells and calcium signaling in neurons.[1][2] Its essential role in insect physiology has made it a prime target for a novel class of insecticides known as diamides. This technical guide provides a comprehensive overview of the pharmacology of insect RyR activators, with a focus on the two major classes: anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) and phthalic acid diamides (e.g., flubendiamide).[1][3] We delve into their mechanism of action, binding sites, structure-activity relationships, and the physiological consequences of RyR activation. This guide also presents a compilation of quantitative data on the potency of these compounds and detailed protocols for key experimental assays used in their characterization. Furthermore, we provide visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of insecticides.

Introduction to Insect Ryanodine Receptors

Insect ryanodine receptors (RyRs) are large, homotetrameric protein complexes that form calcium release channels in the membranes of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons.[1][2] In insects, a single gene encodes the RyR, which shares structural and functional similarities with its mammalian counterparts.[4] However, significant differences in amino acid sequence confer a high degree of selectivity for certain activating compounds, a property that has been successfully exploited in the development of modern insecticides.[5][6]

The primary physiological role of insect RyRs is to mediate the release of stored intracellular calcium (Ca2+) into the cytoplasm, a process that is fundamental to muscle contraction (excitation-contraction coupling) and neuronal signaling.[7][8] The opening of the RyR channel is a tightly regulated process, triggered by various stimuli including changes in membrane potential and binding of endogenous ligands like calcium ions.

Mechanism of Action of Ryanodine Receptor Activators

Insect RyR activators, most notably the diamide insecticides, function by binding to the receptor and locking it in an open or sub-conductance state.[9] This leads to an uncontrolled and sustained release of Ca2+ from intracellular stores, disrupting the normal calcium homeostasis within the cell.[10] The consequences of this unregulated calcium leakage are severe for the insect, leading to:

-

Muscle Paralysis: The continuous release of calcium causes uncontrolled muscle contractions, leading to tremors, paralysis, and an inability to feed.[10]

-

Cessation of Feeding: One of the earliest observable effects of diamide insecticide poisoning is the rapid cessation of feeding.

-

Lethargy and Death: The sustained disruption of calcium signaling ultimately leads to lethargy and death of the insect.[10]

A key feature of diamide insecticides is their remarkable selectivity for insect RyRs over mammalian RyRs, with selectivity ratios reported to be in the range of 200- to over 2000-fold.[6][11] This high degree of selectivity is a major contributor to their favorable safety profile for non-target organisms.

Binding Sites and Allosteric Modulation

Radioligand binding studies have been instrumental in elucidating the binding sites of different RyR activators.[1][12][13] These studies have revealed that the natural plant alkaloid ryanodine and the two major classes of diamide insecticides bind to distinct but allosterically coupled sites on the insect RyR.[1][12][13]

-

Ryanodine Binding Site: The classical site for the natural insecticide ryanodine.

-

Anthranilic Diamide Binding Site: A distinct site where chlorantraniliprole and cyantraniliprole bind.[13]

-

Phthalic Acid Diamide Binding Site: A separate site for flubendiamide.[13]

The binding of one ligand can influence the binding of another at a different site, a phenomenon known as allosteric modulation. For example, in some insect species, the binding of diamides can enhance the binding of [3H]ryanodine.[3] This allosteric coupling between the different binding sites is a key aspect of the pharmacology of these compounds.

Quantitative Data on Ryanodine Receptor Activators

The potency of RyR activators is typically quantified using various metrics such as the half-maximal effective concentration (EC50) in functional assays (e.g., calcium imaging), the half-maximal inhibitory concentration (IC50) in binding assays, and the lethal concentration (LC50) in whole-organism toxicity assays. The following tables summarize some of the available quantitative data for key diamide insecticides against various insect pests.

Table 1: Potency of Diamide Insecticides in Functional and Binding Assays

| Compound | Insect Species | Assay Type | Parameter | Value | Reference(s) |

| Chlorantraniliprole | Heliothis virescens | Calcium Release | EC50 | 40-50 nM | [14] |

| Chlorantraniliprole | Drosophila melanogaster | Calcium Release | EC50 | 40-50 nM | [14] |

| Flubendiamide | Heliothis virescens | Calcium Release | EC50 | 690 nM | [14] |

| Chlorantraniliprole | Musca domestica | [3H]Chlorantraniliprole Binding | IC50 | 14 nM | [13] |

| Cyantraniliprole | Musca domestica | [3H]Chlorantraniliprole Binding | IC50 | 6 nM | [13] |

| Ryanodine | Musca domestica | [3H]Ryanodine Binding | IC50 | 3 nM | [13] |

Table 2: Larvicidal Activity of Diamide Insecticides

| Compound | Insect Species | Parameter | Value (ppm or µg/mL) | Reference(s) |

| Flubendiamide | Lepidopteran Pests (various) | EC50 | 0.004 - 0.58 | [14] |

| Chlorantraniliprole | Spodoptera frugiperda | EC50 | 0.02 | [14] |

| Chlorantraniliprole | Plutella xylostella | EC50 | 0.01 | [14] |

| Chlorantraniliprole | Heliothis virescens | EC50 | 0.05 | [14] |

| Spinetoram | Spodoptera frugiperda | LC50 | 0.066 µg/mL | [15] |

| Chlorantraniliprole | Spodoptera frugiperda | LC50 | 0.93 µg/mL | [15] |

| Flubendiamide | Spodoptera frugiperda | LC50 | 0.21 µg/mL | [15] |

| Lambda-cyhalothrin | Spodoptera frugiperda | LC50 | 5.27 µg/mL | [15] |

| Flubendiamide | Spodoptera litura | LC50 | 0.031 ppm | [16] |

| Chlorantraniliprole | Spodoptera litura | LC50 | 0.086 ppm | [16] |

| Cyantraniliprole | Spodoptera litura | LC50 | 0.093 ppm | [16] |

Experimental Protocols

Radioligand Binding Assay with [3H]Ryanodine

This protocol describes a method for characterizing the binding of activators to the insect RyR using radiolabeled ryanodine.

Materials:

-

Insect muscle tissue (e.g., flight muscles from houseflies)

-

Homogenization Buffer: (e.g., 20 mM Tris-HCl, pH 7.4, 0.32 M sucrose, 1 mM EDTA, and protease inhibitors)

-

Binding Buffer: (e.g., 250 mM KCl, 15 mM NaCl, 5 mM HEPES, pH 7.4)

-

[3H]Ryanodine (specific activity ~60-90 Ci/mmol)

-

Unlabeled ryanodine or test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Microsome Preparation:

-

Homogenize insect muscle tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in Binding Buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a final volume of 200 µL, combine the microsomal preparation (typically 50-100 µg of protein), [3H]Ryanodine (e.g., 1-10 nM), and varying concentrations of the unlabeled test compound in Binding Buffer.

-

To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine (e.g., 10 µM).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Intracellular Calcium Imaging with Fura-2 AM

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to RyR activators using the fluorescent indicator Fura-2 AM.

Materials:

-

Cultured insect neurons or other suitable cells expressing RyRs

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Test compounds (RyR activators)

Procedure:

-

Cell Preparation:

-

Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

-

Allow the cells to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in physiological saline.

-

Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.

-

Wash the cells with fresh physiological saline to remove extracellular dye.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of the fluorescence microscope or place the plate in the reader.

-

Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Apply the test compound (RyR activator) to the cells.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Plot the change in the F340/F380 ratio over time to visualize the calcium transient.

-

Dose-response curves can be generated by applying different concentrations of the activator to determine the EC50 value.

-

Signaling Pathways and Visualizations

The activation of insect ryanodine receptors by diamide insecticides initiates a signaling cascade that ultimately leads to muscle dysfunction and paralysis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing RyR activators.

Ryanodine Receptor Signaling Pathway

Caption: Signaling pathway of insect ryanodine receptor activation by diamide insecticides.

Experimental Workflow for Characterizing RyR Activators

Caption: Experimental workflow for the characterization of novel insect ryanodine receptor activators.

Conclusion

The insect ryanodine receptor remains a highly validated and commercially successful target for insecticide development. The diamide insecticides, through their potent and selective activation of insect RyRs, represent a significant advancement in pest management, offering high efficacy against key pests with a favorable safety profile. A thorough understanding of the pharmacology of these compounds, including their mechanism of action, binding sites, and the intricacies of their interaction with the RyR, is crucial for the development of new and improved insect control agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this field, facilitating further investigation into this important class of insecticides and the development of strategies to manage insecticide resistance.

References

- 1. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiology and pathophysiology of excitation-contraction coupling: the functional role of ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biochemjournal.com [biochemjournal.com]

An In-depth Technical Guide to the Binding Site of 4-Chloro-m-cresol (4-CmC) on the Ryanodine Receptor 1

A Note on "RyRs activator 4": Initial searches for a specific compound named "this compound" did not yield a known molecule with this designation in the scientific literature. Therefore, this guide focuses on a well-characterized synthetic activator of the ryanodine receptor, 4-chloro-m-cresol (4-CmC), for which significant experimental data on its interaction with the receptor is available.

This technical guide provides a comprehensive overview of the current understanding of the binding site and mechanism of action of 4-chloro-m-cresol (4-CmC), a potent activator of the ryanodine receptor 1 (RyR1). This document is intended for researchers, scientists, and drug development professionals working on RyR pharmacology and related fields.

Introduction to 4-Chloro-m-cresol (4-CmC) and the Ryanodine Receptor

The ryanodine receptor (RyR) is a large intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum. It plays a crucial role in excitation-contraction coupling in muscle tissues and is involved in various calcium signaling pathways in other cell types. There are three main isoforms of the RyR: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed at lower levels).

4-Chloro-m-cresol (4-CmC) is a small phenolic compound that has been identified as a potent and specific activator of RyR1 and RyR2, with a significantly lower effect on RyR3.[1] Its ability to directly gate the RyR channel has made it a valuable pharmacological tool for studying RyR function and its role in diseases such as malignant hyperthermia.[2][3]

The Putative Binding Site of 4-CmC on RyR1

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of 4-CmC in complex with RyR1 is not yet available, extensive mutagenesis studies have successfully identified a critical region for its activating effect.

Key Findings from Mutagenesis Studies:

-

A 173-Amino Acid Region is Essential: Chimeric studies involving RyR1 and the 4-CmC-insensitive RyR3 isoform have pinpointed a 173-amino acid segment in RyR1, spanning residues 4007-4180, as being essential for conferring sensitivity to 4-CmC.[1] Substitution of this region from RyR1 into RyR3 makes the latter sensitive to 4-CmC, while the reverse substitution in RyR1 abolishes its sensitivity.[1]

-

Two Critical Residues: Within this 173-amino acid region, further site-directed mutagenesis has identified two specific residues, Glutamine 4020 (Gln4020) and Lysine 4021 (Lys4021) , as being indispensable for 4-CmC-mediated activation of RyR1. Mutation of these two residues to their counterparts in RyR3 (Leucine and Glutamine, respectively) completely abolishes the activating effect of 4-CmC.

-

Hydrophilic and Hydrophobic Interactions: Structure-activity relationship studies with various 4-CmC analogs suggest that the binding site on RyR1 likely comprises both hydrophilic and hydrophobic pockets.[4] The hydroxyl group of 4-CmC is crucial for its activity and is thought to interact with a hydrophilic region of the binding site.[4] The hydrophobic chloro and methyl groups at the 3- and 4-positions of the phenol ring are also critical, suggesting interaction with a hydrophobic region within the binding pocket.[4]

Location within the RyR1 Structure:

The 4007-4180 region is located in the C-terminal portion of the RyR1 protein, which is part of the large cytoplasmic "foot" structure of the channel. This region is distinct from the binding sites of other known RyR modulators like caffeine and ATP.[2]

Quantitative Data for 4-CmC Activation of RyR1

The following tables summarize the quantitative data from various studies on the activation of RyR1 by 4-CmC.

Table 1: Potency of 4-CmC in Activating RyR1

| Parameter | Value | Species/Preparation | Experimental Condition | Reference |

| EC50 | ~100 µM | Rabbit Skeletal Muscle SR | [3H]ryanodine binding | [2] |

| Threshold Concentration | 25 µM | Human MHS Muscle Fibers | Contracture Assay | [2] |

| Threshold Concentration | 75 µM | Human Normal Muscle Fibers | Contracture Assay | [2] |

Table 2: Effect of Mutations on 4-CmC Sensitivity of RyR1

| Mutation | Effect on 4-CmC Activation | Reference |

| Substitution of RyR1 (4007-4180) with RyR3 sequence | Abolished | [1] |

| Q4020L/K4021Q | Abolished | |

| Individual mutations (Q4020L or K4021Q) | Partially reduced |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

4.1. [3H]Ryanodine Binding Assay

This assay is used to indirectly measure the opening of the RyR channel, as [3H]ryanodine binds with high affinity to the open conformation of the channel.

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Heavy SR vesicles are prepared from rabbit back muscles by differential centrifugation.

-

Binding Reaction: SR vesicles are incubated with [3H]ryanodine in a buffer containing various concentrations of 4-CmC and a defined free Ca2+ concentration.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR vesicles with bound [3H]ryanodine from the unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value of 4-CmC.

4.2. Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR channel.

-

Purification of RyR1: RyR1 is purified from rabbit skeletal muscle SR.

-

Formation of Planar Lipid Bilayer: A planar lipid bilayer is formed across a small aperture in a partition separating two chambers (cis and trans).

-

Incorporation of RyR1: Purified RyR1 is incorporated into the lipid bilayer. The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR.

-

Recording of Channel Activity: A voltage is applied across the bilayer, and the current flowing through the single RyR channel is recorded using a sensitive amplifier.

-

Application of 4-CmC: 4-CmC is added to either the cis or trans chamber to observe its effect on channel opening probability and conductance.

4.3. Intracellular Ca2+ Measurements in Myotubes

This method assesses the ability of 4-CmC to induce Ca2+ release from the SR in intact or permeabilized cells.

-

Cell Culture and Transfection: Dyspedic 1B5 myotubes (lacking endogenous RyR1) are cultured and transfected with cDNA encoding wild-type or mutant RyR1.

-

Loading with Ca2+ Indicator: The cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2.

-

Measurement of Intracellular Ca2+: The fluorescence of the Ca2+ indicator is measured using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

-

Application of 4-CmC: 4-CmC is added to the cells, and the resulting change in intracellular Ca2+ is recorded.

Visualizations

5.1. Signaling Pathway of RyR1 Activation by 4-CmC

Caption: Signaling pathway of RyR1 activation by 4-CmC.

5.2. Experimental Workflow for Identifying the 4-CmC Binding Region

Caption: Workflow for identifying the 4-CmC interaction site.

References

- 1. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-m-cresol: a specific tool to distinguish between malignant hyperthermia-susceptible and normal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Ryanodine Receptor Activators in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine receptors (RyRs) are critical intracellular calcium release channels that play a pivotal role in the excitation-contraction coupling of muscles and neuronal signaling in insects. The specific activation of these receptors by certain synthetic compounds has been a highly successful strategy in the development of modern insecticides. This technical guide provides an in-depth overview of the physiological effects of RyR activators in insects, with a focus on the widely studied diamide class of insecticides. It details their mechanism of action, summarizes key quantitative data on their effects, outlines relevant experimental protocols, and illustrates the associated signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in insecticide development and the study of insect physiology.

Introduction to Insect Ryanodine Receptors

Insects, unlike mammals which possess three isoforms (RyR1-3), typically have a single gene encoding the ryanodine receptor.[1][2][3] These large, homotetrameric calcium channels are primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons.[4][5] Their primary function is to mediate the release of stored calcium ions (Ca²⁺) from the SR/ER into the cytoplasm, a process that is fundamental for muscle contraction and neurotransmission.[3][5] The unique characteristics of insect RyRs compared to their mammalian counterparts have made them an excellent target for selective insecticides.[4][6]

Mechanism of Action of RyR Activators

Synthetic RyR activators, most notably the diamide insecticides such as flubendiamide and chlorantraniliprole, exert their effects by binding to a specific allosteric site on the insect RyR.[7] This binding locks the channel in an open or sub-conductance state, leading to a sustained and uncontrolled release of Ca²⁺ from intracellular stores.[8][9]

The physiological cascade resulting from this action includes:

-

Uncontrolled Calcium Release: The primary effect is the depletion of Ca²⁺ stores from the sarcoplasmic reticulum.[10]

-

Muscle Contraction and Paralysis: The elevated cytoplasmic Ca²⁺ concentration causes immediate and irreversible muscle contraction.[5][11] This leads to symptoms such as lethargy, cessation of feeding, and ultimately, flaccid paralysis.[5]

-

Mortality: The sustained disruption of calcium homeostasis and muscle function leads to the death of the insect, typically within 1 to 3 days.[6]

A key advantage of these activators is their high selectivity for insect RyRs over mammalian RyRs, which contributes to their favorable safety profile for non-target organisms.[4][6][8]

Quantitative Data on Physiological Effects

The following tables summarize quantitative data on the efficacy of representative RyR activators against various insect pests.

Table 1: Larvicidal Activity of Diamide Insecticides

| Compound | Insect Species | EC₅₀ (ppm) | Reference |

| Flubendiamide | Plutella xylostella (Diamondback moth) | 0.01 | [6] |

| Spodoptera frugiperda (Fall armyworm) | 0.02 | [6] | |

| Heliothis virescens (Tobacco budworm) | 0.05 | [6] | |

| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | 0.01 | [6] |

| Spodoptera frugiperda (Fall armyworm) | 0.02 | [6] | |

| Heliothis virescens (Tobacco budworm) | 0.05 | [6] |

EC₅₀ (Effective Concentration, 50%) is the concentration of a compound that causes a specified effect in 50% of the test population.

Table 2: Receptor Binding Affinity

| Compound | Receptor Source | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| Chlorantraniliprole | Insect RyR | High affinity (nM range) | [12] |

| Mammalian RyR1 | >2000-fold less potent than on insect RyR | [6] | |

| Mammalian RyR2 | >300-fold less potent than on insect RyR | [6] |

Kᵢ (Inhibition Constant) and IC₅₀ (Half maximal inhibitory concentration) are measures of the binding affinity of a ligand to a receptor.

Experimental Protocols

Calcium Imaging in Insect Muscle Fibers

This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to RyR activators.

Methodology:

-

Preparation of Insect Muscle Fibers: Dissect the desired muscle tissue (e.g., larval body wall muscles) from the target insect in an appropriate saline solution.

-

Loading with Calcium Indicator: Incubate the muscle fibers with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or utilize a genetically encoded calcium indicator like GCaMP.[13][14] The acetoxymethyl (AM) ester forms of chemical indicators allow them to be cell-permeant.[14]

-

Image Acquisition: Mount the loaded muscle fibers on a microscope slide. Use a fluorescence microscope (e.g., confocal or epifluorescence) equipped with a suitable excitation light source and emission filters for the chosen indicator.[15]

-

Application of RyR Activator: Perfuse the preparation with a solution containing the RyR activator at the desired concentration.

-

Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration. Analyze the data to determine parameters such as the peak amplitude, rate of rise, and duration of the calcium transient.[14]

Single-Channel Electrophysiology of Ryanodine Receptors

This technique allows for the direct measurement of the activity of individual RyR channels.

Methodology:

-

Preparation of SR/ER Vesicles: Isolate microsomes containing sarcoplasmic or endoplasmic reticulum from insect muscle or neuronal tissue through differential centrifugation.

-

Bilayer Formation: Form an artificial lipid bilayer across a small aperture in a partition separating two chambers (cis and trans).

-

Vesicle Fusion: Add the SR/ER vesicles to the cis chamber. The vesicles will fuse with the artificial bilayer, incorporating the RyR channels.

-

Electrophysiological Recording: Use a patch-clamp amplifier to apply a voltage across the bilayer and record the ionic current flowing through the RyR channels. The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR/ER.[16]

-

Application of Activators and Modulators: Add RyR activators and other potential modulators (e.g., ATP, Ca²⁺, caffeine) to the cis chamber to observe their effects on channel gating (opening and closing) and conductance.[16]

-

Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Pₒ), mean open time, and single-channel conductance.

Signaling Pathways and Visualizations

Excitation-Contraction Coupling in Insect Muscle

The following diagram illustrates the signaling pathway of excitation-contraction coupling in an insect muscle cell and the site of action of RyR activators.

Caption: Excitation-contraction coupling pathway in insect muscle.

Experimental Workflow for Assessing RyR Activator Effects

This diagram outlines a typical experimental workflow for characterizing the physiological effects of a novel RyR activator.

Caption: Workflow for RyR activator characterization.

Resistance to RyR Activators

The intensive use of diamide insecticides has led to the evolution of resistance in several major insect pest populations.[5] Resistance is primarily associated with specific point mutations in the insect RyR gene, which can reduce the binding affinity of the insecticide to its target site.[17] Understanding the molecular basis of resistance is crucial for the development of new RyR activators that can overcome this challenge and for implementing effective resistance management strategies.

Conclusion

Ryanodine receptor activators represent a cornerstone of modern insect pest management due to their high efficacy and selectivity. A thorough understanding of their physiological effects, from the molecular level of channel activation to the whole-organism response of paralysis and mortality, is essential for the continued development of this important class of insecticides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to discover and characterize novel RyR-targeting compounds for insect control.

References

- 1. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 14. Calcium imaging - Wikipedia [en.wikipedia.org]

- 15. Imaging of calcium transients in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological effects of ryanodine derivatives on the sheep cardiac sarcoplasmic reticulum calcium-release channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Larvicidal Properties of Compound B18 (Spinosad)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the larvicidal properties of Compound B18, a novel biopesticide identified as Spinosad. Spinosad is a fermented product derived from the soil actinomycete, Saccharopolyspora spinosa, and is composed of a mixture of two spinosyns, A and D.[1][2] It has demonstrated high efficacy against the larval stages of various insect species, particularly mosquitoes, making it a valuable tool in vector control programs.[3][4][5] This guide details its mechanism of action, summarizes its larvicidal potency through extensive quantitative data, outlines standardized experimental protocols for its evaluation, and provides visual representations of its mode of action and experimental workflows.

Mechanism of Action

Compound B18 (Spinosad) exhibits a unique mode of action that distinguishes it from other classes of insecticides.[6] Its primary target is the insect's nervous system. The larvicidal effect is achieved through a dual mechanism that leads to hyperexcitation of the neurons, resulting in involuntary muscle contractions, tremors, paralysis, and ultimately, larval death, typically within 24 to 48 hours.[6][7][8]

The two primary neural targets are:

-

Nicotinic Acetylcholine Receptors (nAChRs): Spinosad acts on a novel binding site on the nAChRs, causing prolonged activation of these receptors.[1][8][9] This disrupts the normal transmission of nerve impulses mediated by acetylcholine.

-

Gamma-Aminobutyric Acid (GABA) Receptors: Spinosad also has secondary effects on GABA receptors, which are inhibitory neurotransmitters in the insect nervous system.[1][9] By interfering with GABAergic function, Spinosad further contributes to the overstimulation of the nervous system.

This novel mode of action means that Compound B18 does not exhibit cross-resistance with other major insecticide classes such as organophosphates, carbamates, and pyrethroids, making it an excellent candidate for resistance management programs.[2][5][6]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Compound B18 at the synaptic level.

Quantitative Larvicidal Activity

The potency of Compound B18 has been evaluated against various mosquito species of public health importance. The following tables summarize the lethal concentration (LC) values, which represent the concentration of the compound required to cause 50% (LC50) or 90% (LC90) mortality in a test population over a specified period.

Table 1: Larvicidal Activity of Compound B18 (Spinosad) against Aedes aegypti

| Larval Instar | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) | Formulation | Reference |

| 3rd & 4th | 24 | 0.025 | - | Suspension Concentrate | [4][10] |

| 3rd | 24 | 0.024 | - | 120 SC | [3] |

| 3rd | 48 | 0.012 | 0.024 | 120 SC | [3] |

| 3rd | 72 | 0.007 | 0.015 | 120 SC | [3] |

| 3rd & 4th | 24 | 0.026 | - | Suspension Concentrate | [11] |

Table 2: Larvicidal Activity of Compound B18 (Spinosad) against other Mosquito Species

| Species | Larval Instar | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) | Formulation | Reference |

| Anopheles albimanus | 3rd & 4th | 24 | 0.024 | - | Suspension Concentrate | [4] |

| Culex pipiens | 3rd | - | 0.007 | 0.040 | 0.125% Dust | [3] |

| Culex quinquefasciatus | 4th | 24-48 | 0.004-0.006 | 0.009-0.012 | Technical AI | [12] |

| Anopheles gambiae | 3rd | 24 | 0.039 | - | Emulsifiable Concentrate | [13][14] |

Note: ppm = parts per million. SC = Suspension Concentrate. AI = Active Ingredient. The efficacy can be influenced by factors such as formulation, water quality, and exposure to sunlight.[3][11]

Experimental Protocols

The following section details a standardized laboratory protocol for evaluating the larvicidal efficacy of Compound B18, based on World Health Organization (WHO) guidelines.[15][16][17][18]

Mosquito Rearing

-

Colony Maintenance: Establish and maintain a colony of the target mosquito species (e.g., Aedes aegypti) in an insectary under controlled conditions (27±2°C, 75±5% relative humidity, 12:12 hour light:dark photoperiod).[19]

-

Larval Rearing: Rear larvae in enamel or plastic trays containing de-chlorinated water.

-

Feeding: Provide a standardized diet, such as a mixture of dog biscuit and yeast powder (3:1 ratio), daily.[20]

-

Staging: Collect late 3rd or early 4th instar larvae for bioassays, as they are typically used for susceptibility testing.[19]

Larvicidal Bioassay Protocol

-

Preparation of Stock Solution: Prepare a stock solution of Compound B18 (Spinosad) of known concentration (e.g., 1000 ppm) using a suitable solvent like ethanol or acetone if the compound is not water-soluble. For water-based formulations, use distilled water.

-

Serial Dilutions: Prepare a series of at least five test concentrations by serially diluting the stock solution. The concentration range should be selected to produce mortality rates between 10% and 95%.

-

Test Setup:

-

Label disposable 200 mL cups for each concentration and for the controls.[20]

-

Use four replicates for each test concentration and the control.[21]

-

Add 99 mL of de-chlorinated water to each cup.

-

Add 1 mL of the appropriate test dilution to each corresponding cup to achieve the final desired concentration.[20]

-

For the control group, add 1 mL of distilled water (or 1 mL of the solvent used for the stock solution).[21]

-

-

Larval Exposure:

-

Incubation and Observation:

-

Data Analysis:

-

If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality exceeds 20%, the test is invalid and must be repeated.

-

Calculate LC50 and LC90 values with 95% confidence limits using probit analysis software (e.g., PoloPlus).[23]

-

Experimental Workflow Visualization

The diagram below outlines the standard workflow for a larvicidal bioassay.

References

- 1. Spinosad - Wikipedia [en.wikipedia.org]

- 2. Spinosad: A biorational mosquito larvicide for vector control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. The naturally derived insecticide spinosad is highly toxic to Aedes and Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spinosad: a new larvicide against insecticide-resistant mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 7. Spinosad General Fact Sheet [npic.orst.edu]

- 8. cotton.org [cotton.org]

- 9. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 10. ovid.com [ovid.com]

- 11. academic.oup.com [academic.oup.com]

- 12. outside.vermont.gov [outside.vermont.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for laboratory and field testing of mosquito larvicides [who.int]

- 16. researchgate.net [researchgate.net]

- 17. WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. World Health Organization, Geneva, WHO/CDS/WHOPES/GCDPP/200513. - References - Scientific Research Publishing [scirp.org]

- 18. WHO—World Health Organization (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. - References - Scientific Research Publishing [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Mosquito larvicidal bioassay [bio-protocol.org]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. innovationtoimpact.org [innovationtoimpact.org]

- 23. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

Methodological & Application

Application Notes and Protocols for Utilizing RyR Activator 4 (4-Chloro-m-cresol) in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ryanodine Receptor (RyR) Activator 4, identified as 4-Chloro-m-cresol (4-CmC), in calcium imaging assays. This document outlines the principles of 4-CmC action, detailed experimental protocols, potential off-target effects, and data interpretation to facilitate robust and reproducible experimental outcomes.

Introduction

Ryanodine receptors (RyRs) are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). They are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes including muscle contraction, neurotransmission, and gene expression.[1][2][3] Dysregulation of RyR function is implicated in various diseases, making them a significant target in drug discovery.[4][5]

4-Chloro-m-cresol (4-CmC) is a potent and widely used activator of RyR channels, facilitating the release of calcium from intracellular stores.[6] Its application in calcium imaging assays allows for the direct investigation of RyR function and the screening of potential modulators of channel activity. These notes provide the necessary protocols and data to effectively employ 4-CmC in your research.

Data Presentation

The following table summarizes the quantitative data for 4-Chloro-m-cresol (4-CmC) and its analog 4-chloro-3-ethylphenol (4-CEP) from various studies. This allows for easy comparison of their potency and potential off-target effects.

| Compound | Target | Action | EC50 / IC50 | Cell/System Type | Reference |

| 4-Chloro-m-cresol (4-CmC) | RyR1 | Activator | ~100 µM | Rabbit skeletal muscle SR vesicles | [6] |

| RyR1 | Activator | 0.2 mM | - | [7] | |

| RyR2 | Activator | 0.4 mM | - | [7] | |

| RyR3 | Activator | 1.5 mM | - | [7] | |

| SERCA Pump | Inhibitor | IC50 2-3 mM | - | [8] | |

| 4-chloro-3-ethylphenol (4-CEP) | RyRs | Activator | More potent than 4-CmC | Mouse skeletal muscle fibers | [9] |

Note: EC50 (half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The activation of Ryanodine Receptors by 4-CmC leads to the release of calcium from the sarcoplasmic/endoplasmic reticulum, a process known as Calcium-Induced Calcium Release (CICR) in many cell types. This elevates cytosolic calcium levels, which can then be detected by calcium-sensitive fluorescent indicators.

Caption: Signaling pathway of RyR activation by 4-CmC.

Experimental Protocols

This section provides a detailed methodology for a typical calcium imaging experiment using 4-CmC.

Experimental Workflow

The overall workflow for a calcium imaging experiment with 4-CmC involves several key stages, from initial cell culture to final data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 4. RyR-mediated Ca2+ release elicited by neuronal activity induces nuclear Ca2+ signals, CREB phosphorylation, and Npas4/RyR2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ryanodine receptors: structure, expression, molecular details, and function in calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Intracellular Calcium Release with RyR Activator 4-Chloro-m-cresol (4-CmC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER). They are crucial for regulating intracellular calcium concentration, which is a key second messenger in numerous cellular processes, including muscle contraction, neurotransmission, and gene expression. Dysregulation of RyR function is implicated in various diseases, making them an important target for drug discovery.

4-Chloro-m-cresol (4-CmC) is a potent and widely used activator of RyR channels, making it a valuable tool for studying RyR function and for screening potential therapeutic modulators. These application notes provide a detailed protocol for measuring intracellular calcium release mediated by RyR activation using 4-CmC and the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway of RyR-Mediated Calcium Release

Ryanodine receptors are activated by a variety of stimuli, including elevated cytosolic calcium (Calcium-Induced Calcium Release, CICR), and direct interaction with other proteins. Exogenous activators like 4-CmC can directly bind to the RyR protein, inducing a conformational change that opens the channel pore. This allows for the rapid efflux of stored calcium from the SR/ER into the cytosol, leading to a transient increase in intracellular calcium concentration. This increase can then be detected by fluorescent calcium indicators.

Experimental Protocols

This section provides a detailed methodology for measuring 4-CmC induced intracellular calcium release using the fluorescent indicator Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated, protected from light |

| 4-Chloro-m-cresol (4-CmC) | Sigma-Aldrich | C40406 | Room Temperature |

| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | 4°C |

| Probenecid | Thermo Fisher Scientific | P36400 | 4°C |

| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco | 14025092 | 4°C |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| Black-walled, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |

Equipment

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.[1]

-

Cell culture incubator (37°C, 5% CO₂)

-

Automated liquid handler or multichannel pipette

-

Centrifuge for cell plates (for non-adherent cells)

Experimental Workflow

Detailed Protocol

1. Cell Preparation

-

For Adherent Cells: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.[2] For example, plate 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight at 37°C, 5% CO₂.[1]

-

For Suspension Cells: On the day of the experiment, centrifuge the cells and resuspend in growth medium or HBSS at a density of 125,000 to 250,000 cells per well in 100 µL for a 96-well plate.[1] Use poly-D-lysine coated plates to promote cell attachment.

2. Preparation of Fluo-4 AM Loading Solution (prepare fresh)

-

Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

For the loading buffer, it is recommended to use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.2-7.4.[3]

-

To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.[4]

-

To inhibit the activity of anion transporters that can extrude the dye from the cells, Probenecid can be added to the loading buffer at a final concentration of 2.5 mM.[5]

-

The final working concentration of Fluo-4 AM is typically between 2-5 µM.[4] The optimal concentration should be determined empirically for each cell line.

3. Dye Loading

-

Remove the growth medium from the wells.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[1][6]

-

After incubation, wash the cells once with 100 µL of HBSS to remove excess dye.

4. Preparation of 4-CmC Compound Plate

-

Prepare a stock solution of 4-CmC in DMSO.

-

Perform serial dilutions of the 4-CmC stock solution in HBSS to achieve the desired final concentrations for the dose-response experiment. A typical concentration range to test is from 10 µM to 1 mM.

-

Caution: At concentrations of 1 mM and higher, 4-CmC may inhibit SERCA pumps, which can lead to a non-specific increase in cytosolic calcium.[7][8]

5. Measurement of Calcium Release

-

Set the fluorescence microplate reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[1]

-

Record a baseline fluorescence reading for 10-20 seconds before the addition of the compound.

-

Add the 4-CmC solutions from the compound plate to the cell plate. The addition can be done manually with a multichannel pipette or with an automated liquid handler integrated into the plate reader.

-

Immediately after the addition of 4-CmC, continuously record the fluorescence signal for at least 2-5 minutes to capture the peak of the calcium transient.

6. Data Analysis

-

The change in intracellular calcium is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (F - F₀).

-

For dose-response curves, plot the peak fluorescence response against the logarithm of the 4-CmC concentration.

-

The EC₅₀ value (the concentration that elicits a half-maximal response) can be calculated by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the successful execution of this protocol.

Table 1: 4-CmC Activity on RyR Isoforms

| RyR Isoform | EC₅₀ (mM) | Reference |

| RyR1 | ~0.2 | [7] |

| RyR2 | ~0.4 | [7] |

| RyR3 | ~1.5 | [7] |

| Note: EC₅₀ values can vary depending on the experimental system. |

Table 2: Recommended Protocol Parameters

| Parameter | Recommended Value | Reference |

| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well (adherent) 125,000 - 250,000 cells/well (suspension) | [1] |

| Fluo-4 AM Stock Concentration | 2-5 mM in DMSO | [4] |

| Fluo-4 AM Working Concentration | 2-5 µM | [4] |

| Pluronic F-127 Concentration | 0.02 - 0.04% | [4] |

| Probenecid Concentration | 2.5 mM | [5] |

| Dye Loading Time and Temperature | 30-60 min at 37°C, then 15-30 min at RT | [1][6] |

| 4-CmC Concentration Range | 10 µM - 1 mM | [9] |

| Fluorescence Excitation Wavelength | ~490 nm | [1] |

| Fluorescence Emission Wavelength | ~525 nm | [1] |

Troubleshooting

-

Low Signal-to-Noise Ratio:

-

Optimize cell seeding density.

-

Increase the concentration of Fluo-4 AM or the loading time.

-

Ensure complete removal of growth medium containing phenol red before dye loading.

-

-

High Background Fluorescence:

-

Ensure a thorough wash step after dye loading.

-

Check for autofluorescence of the compounds being tested.

-

-

No Response to 4-CmC:

-

Confirm the expression of RyRs in the cell line being used.

-

Verify the activity of the 4-CmC stock solution.

-

Consider that some RyR isoforms, like RyR3, are less sensitive to 4-CmC.[10]

-

-

Cell Death:

-

Reduce the concentration of Fluo-4 AM or 4-CmC.

-

Decrease the incubation time with the dye.

-

Ensure the health and viability of the cells before starting the experiment.

-

By following this detailed protocol, researchers can reliably measure intracellular calcium release mediated by the activation of ryanodine receptors with 4-CmC, facilitating the study of RyR function and the discovery of novel therapeutic agents.

References

- 1. abcam.com [abcam.com]

- 2. hellobio.com [hellobio.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. interchim.fr [interchim.fr]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RyRs Activator 4 in Insect Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

RyRs activator 4 is a potent and selective modulator of insect ryanodine receptors (RyRs), the primary intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum.[1] These receptors are critical for calcium homeostasis and are essential for various physiological processes in insects, including muscle contraction and neurotransmission. The selective activation of insect RyRs by compounds like this compound leads to uncontrolled calcium release from intracellular stores, resulting in muscle dysfunction, paralysis, and ultimately, insect mortality.[1] This mode of action makes this compound a valuable tool for research in insect physiology, toxicology, and for the development of novel insecticides.

These application notes provide detailed protocols for utilizing this compound in common insect cell lines, such as Spodoptera frugiperda (Sf9) cells. The protocols cover the assessment of the compound's activity through intracellular calcium measurement and the evaluation of its cytotoxic effects.

Data Presentation

The following tables present representative quantitative data for a well-characterized ryanodine receptor activator, chlorantraniliprole, in insect systems. Researchers should generate their own data for this compound following the provided protocols.

Table 1: Larvicidal Activity of this compound

| Species | LC50 (mg/L) |

| Mythimna separata (larvae) | 1.32[2][3] |

Table 2: Example EC50 Values for a Diamide Insecticide (Chlorantraniliprole) in Insect Cell Lines Expressing Ryanodine Receptors

| Cell Line/System | Receptor Origin | EC50 (nM) |

| Sf9 cells (recombinant) | Heliothis virescens | 50[2] |

| HEK293 cells (recombinant) | Spodoptera frugiperda | 59.3 |

Table 3: Example Cytotoxicity of a Diamide Insecticide in an Insect Cell Line

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| Sf9 | Chlorantraniliprole | 48 | >100 |

Signaling Pathway

The activation of insect ryanodine receptors by this compound triggers a specific signaling cascade within the insect cell, leading to a rapid increase in intracellular calcium concentration.

Caption: Signaling pathway of this compound in an insect cell.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for initial dissolution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may aid dissolution.

-